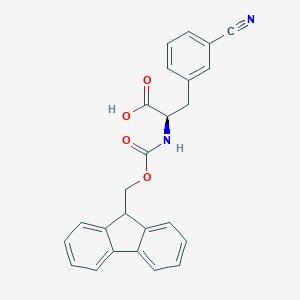
Fmoc-D-3-Cyanophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-D-3-Cyanophenylalanine is a chemical compound with the molecular formula C25H20N2O4 . It is also known by other names such as Fmoc-3-cyano-D-phenylalanine, Fmoc-D-Phe (3-CN)-OH, and Fmoc-D-3-Cyanophe . The compound has a molecular weight of 412.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by its IUPAC name, (2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid . The InChI representation of the molecule is InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16 (12-17)13-23 (24 (28)29)27-25 (30)31-15-22-20-10-3-1-8-18 (20)19-9-2-4-11-21 (19)22/h1-12,22-23H,13,15H2, (H,27,30) (H,28,29)/t23-/m1/s1 .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 412.4 g/mol, an XLogP3-AA of 4.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are both 412.14230712 g/mol .
Applications De Recherche Scientifique
Supramolecular Chemistry and Material Development
Fmoc (fluorenylmethoxycarbonyl) amino acids, including variants like Fmoc-tyrosine and Fmoc-phenylalanine, have garnered significant interest in the field of supramolecular chemistry. A key focus has been on developing novel hydrogelators, biomaterials, and therapeutics. Studies have extensively analyzed the structural and supramolecular characteristics of these compounds, contributing to a deeper understanding of their applications in material science. Notably, the synthesis and structural investigation of new Fmoc-protected amino acids have been pivotal in exploring their potential in various biomedical applications (Bojarska et al., 2020).
Antibacterial and Anti-inflammatory Applications
The nanoassemblies formed by Fmoc-decorated building blocks, including Fmoc-pentafluoro-l-phenylalanine, demonstrate substantial antibacterial and anti-inflammatory capabilities. These advancements are particularly promising for the development of biomedical materials. The integration of such nanoassemblies in resin-based composites has shown to inhibit bacterial growth without affecting mammalian cells, highlighting their potential in medical applications (Schnaider et al., 2019).
Hydrogelation and Self-Assembly
Fmoc-protected aromatic amino acids have been shown to efficiently self-assemble and promote hydrogelation in aqueous solvents. The incorporation of halogen substituents into the aromatic side-chain of Fmoc-Phenylalanine enhances self-assembly into amyloid-like fibrils. This modification significantly influences the self-assembly rate and rheological properties of the resultant hydrogel, demonstrating the impact of minimal atomic substitutions on the properties of small molecule hydrogelators (Ryan et al., 2010).
Pharmaceutical and Biomedical Synthesis
The development of Fmoc-protected amino acids is crucial for pharmaceutical and biomedical synthesis. For instance, the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid-phase peptide synthesis, has applications in studying protein-tyrosine kinase-dependent signal transduction. These amino acids can be used to prepare peptides corresponding to potentially phosphorylated sites of specific phosphatases (Baczko et al., 1996).
Biochemical Characterization and Enzyme Studies
In the context of enzyme studies, the characterization of flavin-containing monooxygenases (FMOs) in cynomolgus macaque, which metabolize various compounds including amino acids, underlines the importance of understanding the metabolism of Fmoc-protected amino acids. Such studies are vital for drug metabolism research and the development of pharmacological agents (Uno et al., 2013).
Propriétés
IUPAC Name |
(2R)-3-(3-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-7-5-6-16(12-17)13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOUTPKZUJTGV-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205526-37-0 |
Source


|
| Record name | 3-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














